molecular formula C11H12O2 B15274984 5-Ethyl-2-methyl-2,3-dihydro-1-benzofuran-3-one

5-Ethyl-2-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B15274984
M. Wt: 176.21 g/mol
InChI Key: DSUSWQZEBCCCHW-UHFFFAOYSA-N
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Description

5-Ethyl-2-methyl-2,3-dihydro-1-benzofuran-3-one is a bicyclic organic compound featuring a partially saturated benzofuran core. Its structure includes a ketone group at the 3-position, a methyl group at the 2-position, and an ethyl substituent at the 5-position.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

5-ethyl-2-methyl-1-benzofuran-3-one

InChI

InChI=1S/C11H12O2/c1-3-8-4-5-10-9(6-8)11(12)7(2)13-10/h4-7H,3H2,1-2H3

InChI Key

DSUSWQZEBCCCHW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(C2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-methyl-2,3-dihydro-1-benzofuran-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-ethylphenol with methyl vinyl ketone in the presence of an acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, followed by cyclization to form the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzofuranones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Benzofuranones

    Reduction: Benzofuran alcohols

    Substitution: Substituted benzofurans with various functional groups

Scientific Research Applications

5-Ethyl-2-methyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the functional groups present on the molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares 5-Ethyl-2-methyl-2,3-dihydro-1-benzofuran-3-one with similar compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Variations and Electronic Effects

  • The 3,3-dimethyl substitution on the dihydrofuran ring may sterically hinder rotational freedom compared to the ethyl group in the target compound .
  • 5-Hydroxy-3,3-dimethyl-1-benzofuran-2-one (C10H10O3) :
    The hydroxyl group introduces hydrogen-bonding capability, which could improve solubility but reduce lipophilicity. This contrasts with the ethyl group in the target compound, which likely enhances hydrophobicity .

Halogenated Derivatives

  • The fluorine atom’s electronegativity may also alter electronic distribution, affecting reactivity compared to the ethyl substituent in the target compound .
  • 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran :
    The sulfonyl group adds significant polarity and bulk, influencing crystal packing via π-π interactions (centroid separations: 3.66–3.77 Å) and hydrogen bonding. Such features contrast with the simpler substituents in the target compound, which may result in less complex solid-state behavior .

Alkyl and Oxygen-Containing Substituents

  • 2-(Arylmethylidene)-2,3-dihydro-1-benzofuran-3-one derivatives: Substitutions on the benzylidene moiety (e.g., methoxy, nitro) modulate selectivity for human monoamine oxidase (hMAO) isoforms. Electron-withdrawing groups favor hMAO-B selectivity, while strong deactivators render compounds non-selective. The ethyl group in the target compound, being weakly electron-donating, may confer intermediate selectivity .
  • 2-Ethoxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl methanesulfonate :
    The ethoxy and methanesulfonate groups enhance solubility in polar solvents but reduce membrane permeability. The target compound’s ethyl and methyl groups likely prioritize lipophilicity, favoring blood-brain barrier penetration .

Key Research Findings

  • Substituent Position and Bioactivity: Mono-substitution at the ortho or meta positions (e.g., methoxy) in benzofuran derivatives enhances hMAO-B inhibitory potency, while di-substitution improves selectivity . The target compound’s 5-ethyl group may occupy a similar steric niche, though its electron-donating nature requires further study.
  • Crystallographic Behavior :
    Sulfonyl-containing analogs exhibit robust π-π stacking (3.66–3.77 Å centroid separations) and hydrogen bonding, which are critical for crystal engineering. The target compound’s simpler substituents may result in less predictable packing motifs .
  • Synthetic Flexibility : Halogenation (e.g., bromo, fluoro) enables diverse derivatization pathways, suggesting that the target compound’s ethyl group could serve as a site for further functionalization .

Biological Activity

5-Ethyl-2-methyl-2,3-dihydro-1-benzofuran-3-one is a compound of significant interest due to its unique chemical structure and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis Methods:
The synthesis of 5-Ethyl-2-methyl-2,3-dihydro-1-benzofuran-3-one typically involves the cyclization of precursors such as 2-ethylphenol with methyl vinyl ketone in the presence of acid catalysts. This process utilizes electrophilic aromatic substitution mechanisms followed by cyclization to form the benzofuran ring.

Chemical Properties:
The compound exhibits distinct chemical behaviors, including:

  • Oxidation: Can be oxidized to yield benzofuranones.
  • Reduction: The ketone group can be reduced to form alcohols.
  • Substitution Reactions: Electrophilic and nucleophilic substitutions can occur at various sites on the benzofuran ring.

Biological Activity

5-Ethyl-2-methyl-2,3-dihydro-1-benzofuran-3-one has been studied for various biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. For instance, various benzofuran derivatives have shown promising activity against Mycobacterium tuberculosis and other pathogens. In particular:

  • Compounds synthesized from benzofuran scaffolds exhibited minimum inhibitory concentrations (MIC) as low as 2 μg/mL against M. tuberculosis H37Rv strains .
  • The presence of specific functional groups on the benzofuran ring significantly enhances antimicrobial efficacy .

Anticancer Properties

Research indicates that compounds similar to 5-Ethyl-2-methyl-2,3-dihydro-1-benzofuran-3-one may exhibit anticancer activity. For example:

  • Certain derivatives have shown selective cytotoxicity against cancer cell lines such as A549 (lung cancer) while exhibiting lower toxicity towards normal cells .
  • The compound's mechanism may involve the modulation of key signaling pathways in cancer cells, although specific targets remain to be fully elucidated .

The biological effects of 5-Ethyl-2-methyl-2,3-dihydro-1-benzofuran-3-one are believed to stem from its interactions with various molecular targets in biological systems. Potential mechanisms include:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation: It could interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of benzofuran derivatives, providing insights into their therapeutic potential:

StudyFindings
Zhang et al. (2021)Synthesized benzofuran derivatives with significant antimicrobial activity against M. tuberculosis; some compounds displayed MIC values as low as 8 μg/mL .
Manna and Agrawal (2014)Developed indophenazine derivatives based on benzofurans that showed antibacterial activity with MICs under 10 μg/mL against multiple bacterial strains .
Gundogdu-Karaburun et al. (2024)Reported on antifungal activities of benzofuran derivatives; some compounds were comparable to established antifungal agents like 5-fluorocytosine .

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